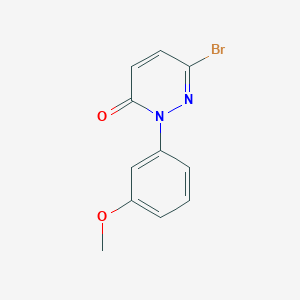
6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxyphenyl group at the 2nd position, and a pyridazinone core. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and 6-bromopyridazine.
Condensation Reaction: The 3-methoxybenzaldehyde undergoes a condensation reaction with hydrazine hydrate to form 3-methoxybenzohydrazide.
Cyclization: The 3-methoxybenzohydrazide is then subjected to cyclization with 6-bromopyridazine under acidic conditions to form the desired pyridazinone core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Reagents include boronic acids or halides, with palladium catalysts and bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinones, while coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
Pathway Interference: The compound can interfere with specific biochemical pathways, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
2-(3-Methoxyphenyl)pyridazin-3(2H)-one: Lacks the bromine atom at the 6th position.
6-Chloro-2-(3-methoxyphenyl)pyridazin-3(2H)-one: Contains a chlorine atom instead of bromine at the 6th position.
6-Bromo-2-phenylpyridazin-3(2H)-one: Lacks the methoxy group on the phenyl ring.
Uniqueness
6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of both the bromine atom and the methoxyphenyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
6-bromo-2-(3-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-9-4-2-3-8(7-9)14-11(15)6-5-10(12)13-14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFCBDWBTCWDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Fluorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2519152.png)
![1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine](/img/structure/B2519153.png)
![2,6-Dichloro-N-[2-(cyclopentanecarbonylamino)ethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2519156.png)
![4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2519157.png)
![1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2519158.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2519162.png)
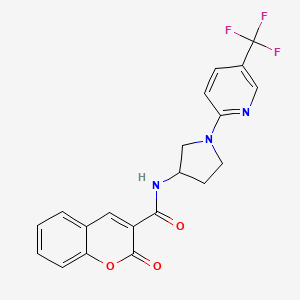
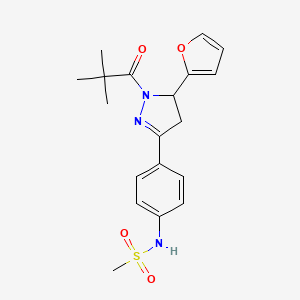
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2519168.png)
![(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2519170.png)
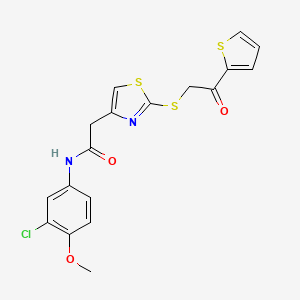
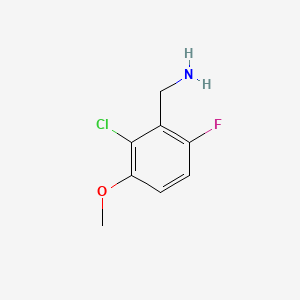
![N-(3-oxo-3-{4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidin]-1'-yl}propyl)prop-2-enamide](/img/structure/B2519174.png)
